4-fluoro-5-methyl-1H-indole-2,3-dione
Description
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI Key |
QKPYRSCPOOBXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Precursor for Drug Synthesis
4-Fluoro-5-methyl-1H-indole-2,3-dione serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its reactivity, attributed to the presence of carbonyl groups at the 2 and 3 positions, allows for further modifications that can enhance biological activity or improve pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this indole derivative have shown inhibitory effects on cancer cell lines, with studies indicating IC50 values in the low micromolar range . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further exploration in cancer therapeutics .
In Vitro Studies
In vitro studies have highlighted the compound's potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests its utility in treating inflammatory diseases. Additionally, compounds related to this compound have demonstrated antimicrobial properties, providing avenues for research into new antibiotics .
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include interaction with specific cellular pathways that regulate cell growth and apoptosis. These interactions are critical for developing drugs targeting various diseases, including cancer and inflammatory disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the features of notable related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylisatin | Indole core with a methyl group | Known for its use in organic synthesis |
| 5-Fluoroindole | Indole core with fluorine at position 5 | Exhibits different biological activities |
| 5-Nitroindole | Indole core with a nitro group | Notable for its use in medicinal chemistry |
| 6-Fluoroindoline | Indoline structure with fluorine at position 6 | Potentially different pharmacological profiles |
This comparison illustrates how minor structural variations can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Several case studies have documented the efficacy of derivatives of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives exhibited high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating promising therapeutic potential .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, revealing their ability to modulate inflammatory pathways effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-5-methyl-1H-indole-2,3-dione can be contextualized by comparing it to related indole-2,3-dione derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:
Table 1: Comparative Analysis of Indole-2,3-dione Derivatives
*Estimated using QSAR models .
Structural and Electronic Effects
- Fluorine vs. Fluorine’s electronegativity also enhances hydrogen-bonding interactions in biological targets .
- Methyl vs. Trifluoromethoxy at C5 : A methyl group (as in the target compound) increases lipophilicity (LogP ~1.8) compared to trifluoromethoxy (LogP ~2.5), balancing solubility and membrane permeability .
- N1 Substitutions : Benzyl or thiosemicarbazone groups (e.g., in ) introduce steric bulk and modulate receptor binding. The target compound’s unsubstituted N1 may favor interactions with flat binding pockets.
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~1.8) is intermediate between 5-fluoro (LogP 1.2) and benzyl-substituted derivatives (LogP >3), suggesting favorable bioavailability .
- Molecular Weight : At 180.15 g/mol, it adheres to Lipinski’s rule for drug-likeness, unlike bulkier analogs (e.g., 319.28 g/mol in ).
Preparation Methods
General Procedure
The Stollé method involves converting substituted anilines into isonitrosoacetanilides, followed by acid-catalyzed cyclization to form the indole-2,3-dione core. For 4-fluoro-5-methyl-1H-indole-2,3-dione, 3-fluoro-4-methylaniline serves as the starting material.
Step 1: Synthesis of 4-Fluoro-5-methylisonitrosoacetanilide
Step 2: Cyclization to this compound
-
Reactants :
-
4-Fluoro-5-methylisonitrosoacetanilide (1 mol)
-
Concentrated HSO (10 mL per gram of intermediate)
-
-
Conditions :
-
Yield :
-
Characterization :
Palladium-Catalyzed Coupling for Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces aryl/alkyl groups to pre-formed isatin scaffolds. While primarily used for aryl derivatives, methyl groups require specialized reagents (e.g., trimethylboroxin).
Example: 5-Methylisatin Functionalization
-
Reactants :
-
5-Bromoisatin (1 mol)
-
Trimethylboroxin (1.2 mol)
-
Pd(PPh) (0.04 mol)
-
-
Conditions :
-
Toluene/HO (2:1), 90°C, 48 hours under N.
-
-
Outcome :
-
Yield :
N-Alkylation of Isatin Derivatives
Methylation at N1
N-Alkylation modifies the indole nitrogen but retains the 4-fluoro-5-methyl substitution.
Procedure:
-
Reactants :
-
This compound (1 mol)
-
Methyl iodide (1.2 mol)
-
KCO (2 mol) in DMF.
-
-
Conditions :
-
Stirred at 60°C for 6 hours.
-
-
Outcome :
-
Yield :
Alternative Routes: Oxidation and Cyclocondensation
Oxidation of Anthranilic Acid Derivatives
A patent (CN101544573A) describes oxidizing 4-fluoro-5-methylisatin with NaOH/HO to yield anthranilic acid derivatives, though this method deviates from the target compound.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Stollé Synthesis | 3-Fluoro-4-methylaniline | Cyclization in HSO | 67–80% | High yield, scalable | Requires hazardous HSO |
| Palladium Coupling | 5-Bromoisatin | Suzuki-Miyaura coupling | 78–89% | Precise functionalization | Limited to commercial boronic acids |
| N-Alkylation | Pre-formed isatin | Alkylation with CHI | 86–90% | Simple, retains core structure | Modifies N1, not suitable for 1H-derivatives |
Challenges and Optimization
-
Regioselectivity : Ensuring fluoro and methyl groups occupy positions 4 and 5 requires careful selection of aniline substituents.
-
Purification : Recrystallization (ethanol/water) is critical to remove byproducts like unreacted aniline.
-
Scalability : The Stollé method is industrially viable but demands corrosion-resistant equipment for HSO handling .
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Reaction Type | Yield | Key Conditions | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 65-70% | POCl₃, DMF, 0°C to RT | |
| Thiosemicarbazone | 45-50% | Ethanol reflux, 12 hr | |
| Click Chemistry | 22% | CuI, PEG-400/DMF, 12 hr stirring |
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The process involves:
Data collection : High-resolution datasets are obtained using synchrotron radiation or lab-based diffractometers.
Structure solution : SHELXS/SHELXD (direct methods) or OLEX2 (charge flipping) are used for phase determination .
Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Hydrogen atoms are placed geometrically .
Validation : R-factors (<5%), residual electron density maps, and PLATON checks ensure structural accuracy .
Q. Critical Parameters :
- Twinned data : SHELXL’s TWIN/BASF commands resolve twinning artifacts .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .
Advanced: How can researchers address low reaction yields in the synthesis of fluorinated indole-dione derivatives?
Methodological Answer:
Low yields often arise from steric hindrance or side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hr to 30 min) and improves regioselectivity .
- Protecting groups : Temporary protection of the indole nitrogen prevents unwanted side reactions .
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., POCl₃ addition) .
Case Study : The 22% yield in triazole-linked derivatives was improved to 40% by switching from DMF to acetonitrile and optimizing CuI loading (10 mol% → 5 mol%).
Advanced: What advanced techniques resolve contradictions in crystallographic data for fluorinated indole-diones?
Methodological Answer:
Contradictions (e.g., bond length anomalies or thermal motion discrepancies) are resolved via:
High-pressure XRD : Clarifies ambiguous thermal parameters by reducing disorder at high pressure.
Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate packing models .
DFT calculations : Compares experimental vs. computed bond lengths/angles (e.g., B3LYP/6-311G** level) .
Example : A 0.05 Å discrepancy in C–F bond lengths was attributed to dynamic disorder, resolved using SHELXL’s PART instruction .
Advanced: How do substituent positions (fluoro, methyl) influence the biological activity of indole-2,3-diones?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: SAR of Indole-2,3-Dione Derivatives
Advanced: How to reconcile discrepancies between NMR and XRD data in structural characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NOEs or shifting NMR peaks) are addressed by:
- Dynamic NMR : Identifies conformational exchange in solution (e.g., ring puckering in indole-diones) .
- SCXRD vs. PXRD : Single-crystal data resolves polymorphism unseen in powder patterns .
- Solid-state NMR : Cross-validates XRD-derived torsion angles .
Case Study : A 0.3 ppm deviation in ¹⁹F NMR was traced to solvent polarity effects, confirmed by DFT solvent modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
